molecular formula C10H9ClN2S B13527035 4-(3-Chloro-4-methylphenyl)-1,3-thiazol-2-amine

4-(3-Chloro-4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B13527035
M. Wt: 224.71 g/mol
InChI Key: WLDFFDVRNJNWPK-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with an appropriate amine. The reaction is usually carried out in a solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol or water.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiazoles.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the function of cellular membranes. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenyl isocyanate
  • 4-(Chloromethyl)phenyl isocyanate
  • 3,5-Dichlorophenyl isocyanate

Uniqueness

4-(3-Chloro-4-methylphenyl)-1,3-thiazol-2-amine is unique due to its thiazole ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

4-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9ClN2S/c1-6-2-3-7(4-8(6)11)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13)

InChI Key

WLDFFDVRNJNWPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)N)Cl

Origin of Product

United States

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